molecular formula C10H7N3O2S B1438598 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092328-80-7

7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1438598
CAS RN: 1092328-80-7
M. Wt: 233.25 g/mol
InChI Key: QDKGIMAUOAOZNK-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyridazin-4(5H)-one is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a Michael addition of a compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with phenacyl bromide and monochloroacetic acid is also a common method .


Molecular Structure Analysis

Thiazolo[4,5-d]pyridazin-4(5H)-one likely has a planar structure, enabling efficient intermolecular π–π overlap . This structure is often seen in organic electronics .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the use of polarized systems and nanosized ZnO . The reactions proceed smoothly via thia-Michael addition .


Physical And Chemical Properties Analysis

Thiazolo[4,5-d]pyridazin-4(5H)-one likely has high oxidative stability due to its electron deficient system . It also likely has a rigid planar structure, which enables efficient intermolecular π–π overlap .

Scientific Research Applications

Synthesis and Analgesic Activity

A significant application of 7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivatives is in the synthesis of compounds with potential analgesic properties. Research has shown that specific substituents in these compounds can lead to a stronger analgesic effect. For instance, electron donor substituents in certain positions of the compound's structure have been found to enhance its analgesic effectiveness. These findings were supported by in vivo tests such as the "Hot plate" and "acetic acid cramps" models, indicating the compounds' potential in pain management applications (Demchenko et al., 2012), (Demchenko et al., 2015).

Antimicrobial Activity

Another important application of derivatives of this chemical structure is in the development of antimicrobial agents. Several studies have synthesized and evaluated the antimicrobial efficacy of these compounds. It has been discovered that many derivatives exhibit promising antimicrobial activity against a range of microorganisms, suggesting their potential use in combating infections (Sayed et al., 2006), (Altalbawy et al., 2013), (Holla et al., 2002).

Synthesis and Characterization

The compound and its derivatives have been used extensively in synthetic chemistry, leading to the development of various novel compounds. These derivatives have been synthesized using different methods and have been characterized using techniques like NMR spectroscopy, liquid chromatography, and mass spectrometry. The structural and purity assessments of these compounds pave the way for further pharmacological and biological applications (Hamad & Hashem, 2000), (Saldabol et al., 2002), (Saldabol et al., 2001).

Mechanism of Action

The mechanism of action of similar compounds often involves their electron deficient system with high oxidative stability . This makes them suitable for applications in organic electronics .

Future Directions

The future directions of research into similar compounds often involve their use in the synthesis of semiconductors for plastic electronics . There is plenty of room for improvement and broadening of the material scope .

properties

IUPAC Name

7-(furan-2-yl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c1-5-11-8-9(16-5)7(12-13-10(8)14)6-3-2-4-15-6/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKGIMAUOAOZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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